CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is a synthetic 2-phenyl-4-quinolone derivative utilized primarily as a microtubule-destabilizing agent and apoptosis inducer. CHM-1 targets the colchicine-binding site of tubulin, inhibiting polymerization with sub-micromolar efficacy. Its specific structural modifications—namely the 2'-fluoro and 6,7-methylenedioxy groups—confer targeted antimitotic activity, making it a highly relevant procurement choice for advanced in vitro and in vivo models of chemoresistant malignancies, particularly hepatocellular carcinoma (HCC) and leukemia .
Substituting CHM-1 with natural colchicine or generic microtubule-targeting agents (like paclitaxel or vincristine) fundamentally alters experimental outcomes in chemoresistant models. While colchicine binds the same site, CHM-1 triggers a distinct, caspase-independent apoptotic pathway characterized by the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, a mechanism unaffected by pan-caspase inhibitors [1]. Furthermore, utilizing basic, unfluorinated 2-phenyl-4-quinolones results in a severe drop in cytotoxicity; the specific 2'-fluoro and 6,7-methylenedioxy substitutions in CHM-1 are strictly required to achieve its nanomolar growth inhibition (GI50) profile across solid tumor lines [2].
The specific functionalization of CHM-1 is critical for its quantitative differentiation. In the NCI-60 human tumor cell line panel, CHM-1 demonstrated an average log GI50 of -6.47. Removing the 2'-fluoro or 6,7-methylenedioxy groups, as seen in baseline unfluorinated 2-phenyl-4-quinolones, significantly reduces this antimitotic potency. This quantitative leap validates the necessity of procuring the exact CHM-1 structure for high-efficacy screening [1].
| Evidence Dimension | Average log GI50 (NCI-60 panel) |
| Target Compound Data | CHM-1: -6.47 (approx. 338 nM average GI50) |
| Comparator Or Baseline | Unsubstituted 2-phenyl-4-quinolones: >1 µM (lower potency) |
| Quantified Difference | Logarithmic enhancement in broad-spectrum cytotoxicity |
| Conditions | NCI-60 human tumor cell line panel screening |
Ensures researchers utilize a structurally optimized scaffold capable of nanomolar efficacy, avoiding the weak activity of baseline quinolones.
CHM-1 acts as a targeted inhibitor of tubulin polymerization, achieving an IC50 of 0.68 µM. When compared directly in competitive binding assays, 5 µM of CHM-1 inhibits the binding of radiolabeled colchicine to tubulin by 39%. This confirms that CHM-1 effectively targets the colchicine-binding pocket, offering a synthetic, structurally distinct alternative to natural colchicine for microtubule destabilization.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
| Target Compound Data | CHM-1: 0.68 µM |
| Comparator Or Baseline | Colchicine binding baseline: 39% displacement at 5 µM CHM-1 |
| Quantified Difference | Confirms competitive binding at the colchicine site with sub-micromolar polymerization inhibition |
| Conditions | In vitro tubulin polymerization and competitive binding assays |
Provides a highly characterized, synthetic colchicine-site inhibitor for laboratories requiring alternatives to natural product-derived antimitotic agents.
Hepatocellular carcinoma (HCC) exhibits high resistance to standard chemotherapeutics. CHM-1 induces quantitative growth inhibition in HA22T, Hep3B, and HepG2 cells, with a mean GI50 of 130 nM across susceptible cancer lines. At the IC50 required to inhibit liver cancer cells, CHM-1 does not significantly impair the viability of normal cells, offering a quantified therapeutic window advantage compared to broad-spectrum cytotoxins [1].
| Evidence Dimension | Growth inhibition (GI50) and selectivity |
| Target Compound Data | CHM-1: Mean GI50 = 130 nM (highly selective for HCC over normal cells) |
| Comparator Or Baseline | Standard chemotherapeutics: High resistance in HCC models with narrow therapeutic windows |
| Quantified Difference | Nanomolar efficacy in chemoresistant HCC with preserved normal cell viability |
| Conditions | HA22T, Hep3B, and HepG2 cell lines vs. normal cell viability assays |
Critical for procuring a viable positive control or lead compound in HCC research where standard agents fail due to multi-drug resistance.
Unlike traditional apoptosis inducers that rely on the caspase cascade, CHM-1 triggers cell death via a caspase-independent mechanism. In HCC models, the addition of the pan-caspase inhibitor z-VAD-fmk did not abolish CHM-1-induced cell death. Instead, CHM-1 forces the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. This makes CHM-1 an indispensable tool for studying alternative apoptotic pathways [1].
| Evidence Dimension | Mechanism of apoptotic cell death |
| Target Compound Data | CHM-1: Induces AIF translocation; unaffected by z-VAD-fmk |
| Comparator Or Baseline | Classic apoptosis inducers: Blocked by pan-caspase inhibitors |
| Quantified Difference | Complete bypass of the traditional caspase-dependent cascade |
| Conditions | HA22T cells treated with CHM-1 and pan-caspase inhibitor z-VAD-fmk |
Allows researchers to reliably induce and study caspase-independent apoptosis in cell lines resistant to traditional apoptotic triggers.
Due to its nanomolar GI50 (130 nM) and selective toxicity, CHM-1 is a primary candidate for in vitro and in vivo (e.g., HA22T mouse xenograft) models of HCC where standard chemotherapeutics exhibit high resistance [1].
Because its apoptotic effect is not blocked by pan-caspase inhibitors (z-VAD-fmk), CHM-1 is highly recommended for assays focusing on mitochondrial AIF translocation and alternative cell death pathways [1].
With an IC50 of 0.68 µM for tubulin polymerization inhibition, CHM-1 serves as a precise, synthetic competitive ligand for mapping the colchicine-binding pocket and evaluating new microtubule-destabilizing agents .
CHM-1 is utilized in human umbilical vein endothelial cell (HUVEC) models to study the up-regulation of death receptor 5 (DR5) and the subsequent inhibition of microvessel formation, making it a key procurement item for anti-angiogenic research [2].